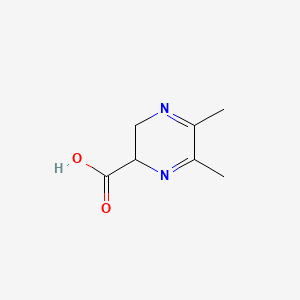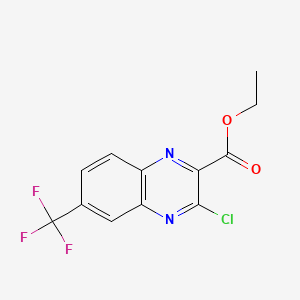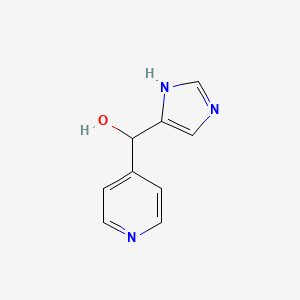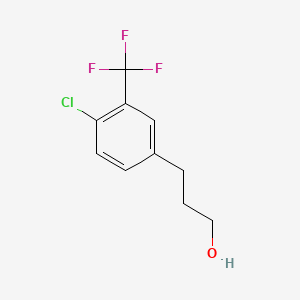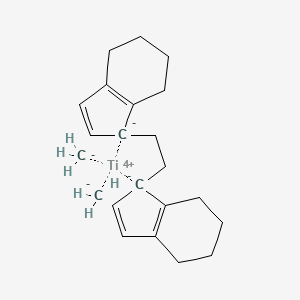
(S,S)-エチレンビス-(4,5,6,7-テトラヒドロ-1-インデニル)-ジメチルチタン(IV)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) is a chiral metallocene compound that has garnered significant interest in the field of organometallic chemistry. This compound is known for its unique structure, which includes a titanium center coordinated to two indenyl ligands that are bridged by an ethylene group. The chiral nature of this compound makes it particularly valuable in asymmetric catalysis and polymerization reactions.
科学的研究の応用
(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) has a wide range of scientific research applications, including:
Asymmetric Catalysis: The chiral nature of the compound makes it an excellent catalyst for asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Polymerization: It is used as a catalyst in the polymerization of olefins, leading to the formation of stereoregular polymers with specific properties.
Material Science: The compound is investigated for its potential use in the development of advanced materials with unique mechanical and chemical properties.
Medicinal Chemistry:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) typically involves the reaction of titanium tetrachloride with the corresponding chiral ligand precursor. The process can be summarized as follows:
Ligand Synthesis: The chiral ligand, (S,S)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl), is synthesized through a series of steps involving the reduction of indanone derivatives and subsequent coupling reactions.
Complex Formation: The chiral ligand is then reacted with titanium tetrachloride in the presence of a reducing agent, such as lithium aluminum hydride, to form the desired titanium complex.
Industrial Production Methods
While the laboratory-scale synthesis of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) is well-documented, industrial production methods are less commonly reported. the principles remain similar, with a focus on optimizing reaction conditions and scaling up the process to achieve higher yields and purity.
化学反応の分析
Types of Reactions
(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium(IV) species with different oxidation states.
Reduction: Reduction reactions can convert the titanium center to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the indenyl ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Ligand exchange reactions often involve the use of strong nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield titanium dioxide, while reduction reactions can produce lower-valent titanium complexes.
作用機序
The mechanism of action of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) involves the coordination of the titanium center to substrates, facilitating various catalytic processes. The chiral environment provided by the indenyl ligands plays a crucial role in determining the stereochemistry of the products formed. The compound’s effectiveness in catalysis is attributed to its ability to stabilize transition states and intermediates, thereby lowering the activation energy of the reactions.
類似化合物との比較
Similar Compounds
- Dichlor[(S,S)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)
- (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-difluoro-titanium(IV)
- Dibromo[(S,S)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)
Uniqueness
(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) is unique due to its specific chiral configuration and the presence of titanium as the central metal. This distinguishes it from similar zirconium-based compounds, which may exhibit different catalytic properties and reactivity. The titanium center in this compound provides distinct electronic and steric effects, making it particularly effective in certain catalytic applications.
特性
IUPAC Name |
carbanide;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24.2CH3.Ti/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H3;/q-2;2*-1;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIIRJBJAKDKFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].C1CCC2=C(C1)C=C[C-]2CC[C-]3C=CC4=C3CCCC4.[Ti+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
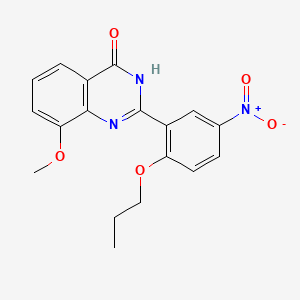
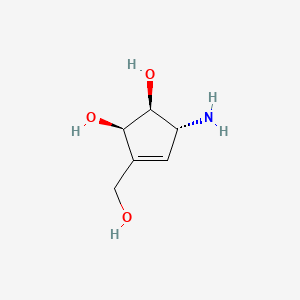
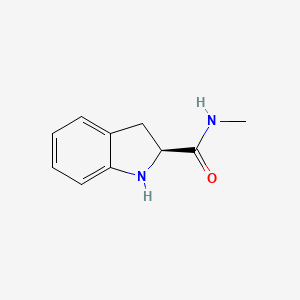
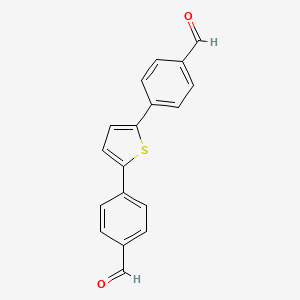

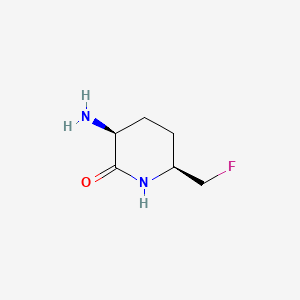
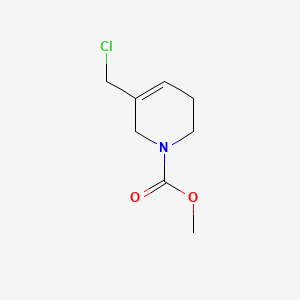
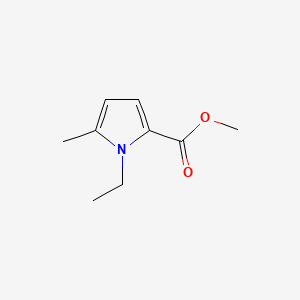
![3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride](/img/structure/B575298.png)
